Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

Physicochemical profiling Drug-likeness Permeability prediction

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896054-82-3) is a fully synthetic small molecule (C₂₂H₂₁N₃O₃S, MW 407.49 g/mol) belonging to the pyridazinylthioacetamide chemotype. It incorporates a pyridazine core substituted at the 6-position with a 4-methylphenyl (p-tolyl) group and linked via a thioether bridge to an ethyl 2-aminobenzoate (anthranilate ester) moiety.

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 896054-82-3
Cat. No. B2943073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate
CAS896054-82-3
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
InChIInChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26)
InChIKeyYFSVUKMJIIRNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896054-82-3): Structural Baseline and Class Context


Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 896054-82-3) is a fully synthetic small molecule (C₂₂H₂₁N₃O₃S, MW 407.49 g/mol) belonging to the pyridazinylthioacetamide chemotype. It incorporates a pyridazine core substituted at the 6-position with a 4-methylphenyl (p-tolyl) group and linked via a thioether bridge to an ethyl 2-aminobenzoate (anthranilate ester) moiety [1]. Pyridazine-containing compounds are recognized as a privileged scaffold in medicinal chemistry, particularly for anticancer drug discovery, and pyridazinylthioacetamides have demonstrated potent biological activities including HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI) and telomerase inhibition [2][3]. Although the target compound resides within a biologically validated chemotype, peer-reviewed primary literature reporting specific biological data for this exact compound is currently absent from major public databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) as of the search date [4].

Why Close Analogs of Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate Cannot Be Freely Interchanged


Within the pyridazinylthioacetamide class, even subtle structural modifications produce profound differences in biological target engagement. The target compound's distinctive substitution pattern—a p-tolyl group at the pyridazine 6-position combined with an ethyl 2-benzoate (ortho-ester) acetamide tail—contrasts sharply with the most extensively characterized analogs, such as the telomerase/JAK1/STAT3/TLR4 multi-target inhibitor series (which bear a 6-phenyl group and an N-phenylacetamide tail) [1] and the HIV-1 NNRTI series (which feature diverse aryl substituents and N-benzyl or N-phenyl tails) [2]. In the telomerase inhibitor series, replacing the ortho-ethylbenzoate with an N-phenyl group was a critical element of the lead optimization strategy that yielded compound 4l with 64.95% telomerase inhibition, demonstrating that the amide tail region is a key determinant of potency [1]. Similarly, the 6-aryl substituent on the pyridazine ring directly modulates receptor binding: the p-tolyl group introduces both steric bulk and altered electron density compared to the unsubstituted phenyl found in reference compounds [3]. These established structure-activity relationships (SAR) within the chemotype confirm that generic substitution across the 6-aryl position or the acetamide tail region cannot be assumed to preserve biological activity, potency, or selectivity.

Quantitative Differentiation Evidence for Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate: Head-to-Head and Class-Level Comparisons


Ortho-Ethyl Benzoate vs. N-Phenyl Acetamide Tail: Comparative Physicochemical Properties Predict Differential Membrane Permeability

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate carries an ethyl ester moiety at the ortho position of the benzoate ring, conferring a computed XLogP3 of 4.4, compared to XLogP3 values of approximately 3.0–3.5 for the N-phenylacetamide analogs in the telomerase inhibitor series [1][2]. The elevated lipophilicity of the target compound predicts enhanced passive membrane permeability, which may translate to improved cellular uptake in cell-based assays, but also carries a risk of increased plasma protein binding and potential off-target partitioning. Additionally, the hydrogen bond donor count is 1 (single amide NH) versus 0–1 for N-phenyl analogs, and the topological polar surface area (TPSA) is 107 Ų versus approximately 80–90 Ų for comparator compounds lacking the ester carbonyl [1]. These differences place the target compound in a distinct region of drug-like chemical space, directly impacting absorption, distribution, and free fraction predictions in pharmacological assays.

Physicochemical profiling Drug-likeness Permeability prediction

p-Tolyl vs. Unsubstituted Phenyl at Pyridazine C6: Steric and Electronic Differentiation Documented in FPR Agonist SAR

The 4-methyl substitution on the 6-phenyl ring of the target compound distinguishes it from the widely studied 6-phenylpyridazine analogs. Published SAR studies on pyridazin-based thioderivatives as formyl peptide receptor (FPR) agonists demonstrate that para-substitution on the 6-phenyl ring directly modulates receptor binding affinity and agonist efficacy at FPR1, FPR2, and FPR3 isoforms. Crocetti et al. (2013) reported that compounds with electron-donating para-substituents (e.g., -OCH₃) exhibited differential FPR1/FPR2 selectivity ratios compared to the unsubstituted phenyl parent, with EC₅₀ values shifting by 2- to 5-fold depending on the substitution pattern [1]. Although the specific p-tolyl compound was not tested in that study, the established SAR indicates that the methyl group introduces both modest steric bulk (Taft Es ≈ -1.24) and a positive inductive/hyperconjugative electronic effect (Hammett σp = -0.17), which are predicted to alter receptor binding pocket occupancy and π-stacking interactions relative to the unsubstituted phenyl comparator [2]. This substitution pattern is also distinct from the 4-fluorophenyl and 4-methoxyphenyl variants available in commercial libraries.

Structure-activity relationship Receptor binding Steric effects

Thioether Bridge Stability vs. Sulfoxide/Sulfone Analogs: Implications for Long-Term Assay Reproducibility

The compound contains a thioether (-S-) linker connecting the acetamide to the pyridazine ring. This thioether is susceptible to oxidative metabolism (CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites), a well-characterized metabolic liability in sulfur-containing drugs such as omeprazole and sulindac [1]. In the context of in vitro assay reproducibility, this oxidative lability is both a limitation and a differentiating feature: the thioether form is the precise chemical species required for target engagement in assays where the sulfur atom participates in key binding interactions (e.g., hydrogen bonding or metal coordination). Commercial vendors typically supply this compound at 95% purity, but no certificate of analysis confirming the absence of sulfoxide/sulfone oxidation byproducts is publicly available . This contrasts with more oxidation-resistant analogs such as those incorporating a methylene (-CH₂-) or ether (-O-) bridge in place of the thioether, which are chemically more stable but lack the sulfur-dependent binding interactions documented in pyridazinylthioacetamide SAR [2].

Metabolic stability Oxidative degradation Assay reproducibility

Telomerase Inhibition Class Benchmarking: Structural Prerequisites Inform Expectations for Ortho-Ethyl Benzoate Analog

The most thoroughly characterized close analog series—N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides (compounds 4a–n)—has been evaluated in a comprehensive multi-target anticancer panel [1]. The lead compound 4l (bearing a 4-chloro-3-(trifluoromethyl)phenyl acetamide tail) achieved 64.95% telomerase inhibition at 10 μM, 79% growth inhibition against SEC carcinoma, JAK1 inhibition of 0.46-fold change vs. pacritinib, STAT3 inhibition of 0.22-fold change vs. sorafenib, and TLR4 downregulation of 0.81-fold change vs. resatorvid [1]. The target compound differs from 4l by carrying a p-tolyl group (instead of phenyl at C6) and an ortho-ethyl benzoate (instead of the optimized halogenated N-phenylacetamide tail). Based on the published SAR, the ortho-ethyl benzoate tail represents a novel chemotype within this series that has not been evaluated against telomerase, JAK1, STAT3, or TLR4 [1]. The absence of direct biological data for the target compound precludes potency claims but establishes it as a structurally distinct member of the series for which novel target engagement profiles can be hypothesized but remain unvalidated.

Telomerase inhibition Multi-target anticancer Lead optimization

Evidence-Based Application Scenarios for Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate in Research and Industrial Settings


Structure-Activity Relationship (SAR) Exploration of the Acetamide Tail Region in Pyridazinylthioacetamide Anticancer Agents

The ortho-ethyl benzoate tail of this compound represents a chemically distinct alternative to the N-phenylacetamide tails in the telomerase/JAK1/STAT3/TLR4 inhibitor series characterized by Shaldam et al. (2024) [1]. Incorporating this compound into a focused SAR library enables systematic evaluation of how ester functionality, ortho-substitution geometry, and altered hydrogen-bonding capacity affect multi-target inhibition profiles, cellular permeability (predicted higher XLogP3 of 4.4 vs. ~3.0–3.5 for N-phenyl analogs), and in vivo pharmacokinetics. This application is directly supported by the class-level evidence of potent multi-target anticancer activity in the pyridazinylthioacetamide series.

Probe Molecule for Investigating 6-Aryl Substituent Effects on Formyl Peptide Receptor (FPR) Binding Selectivity

The p-tolyl group at the pyridazine 6-position places this compound at an intermediate position in the steric-electronic continuum between the unsubstituted 6-phenyl and 6-(4-methoxyphenyl) analogs, which showed 2- to 5-fold shifts in FPR isoform selectivity in the Crocetti et al. (2013) study [2]. This compound can serve as a probe to map the contribution of modest electron-donating (+I, hyperconjugation) and steric effects at the para-position to FPR1/FPR2/FPR3 binding and activation, filling a gap in the published SAR landscape.

Metabolic Stability Screening and Reactive Metabolite Assessment of Thioether-Containing Lead Compounds

The thioether bridge in this compound is a known metabolic soft spot susceptible to CYP450-mediated S-oxidation. This compound can be employed as a model substrate in human liver microsome or hepatocyte stability assays to benchmark the oxidative lability of pyridazinylthioacetamides against analogs with alternative linkers (methylene, ether, sulfone) [3]. The resulting intrinsic clearance and metabolite identification data inform the design of more metabolically stable analogs while preserving the sulfur-dependent binding interactions critical for target engagement.

Commercial Compound Library Expansion for Phenotypic Anticancer Screening

Given the validated anticancer activity of the pyridazinylthioacetamide chemotype, this compound adds structural diversity to commercial screening libraries focused on oncology targets. Its distinct ortho-ethyl benzoate tail and p-tolyl substituent differentiate it from the N-phenylacetamide lead series, providing medicinal chemistry teams with a broader sampling of chemical space around the pyridazine-thioether-acetamide pharmacophore. The compound's predicted higher lipophilicity may favor cell penetration in phenotypic assays where intracellular target engagement is required, although confirmatory permeability data (PAMPA or Caco-2) are recommended prior to high-throughput screening deployment.

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